molecular formula C14H13FN2O3 B12311540 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

Cat. No.: B12311540
M. Wt: 276.26 g/mol
InChI Key: PTBSLZXOEYOSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid (CAS: 1955530-93-4) is a high-value chemical building block with significant potential in medicinal chemistry and oncology research. This compound features a unique molecular scaffold comprising a fluorophenyl-substituted pyrazole ring fused to an oxolane (tetrahydrofuran) carboxylic acid, making it a versatile intermediate for designing novel bioactive molecules . Its primary research value lies in the development of next-generation targeted cancer therapies. Structurally related pyrazole-vinylphenyl derivatives have been identified as potent and selective RET kinase inhibitors capable of overcoming solvent-front resistance mutations (G810C/R), a major challenge in treating resistant cancers . Furthermore, analogous compounds containing the 1-(4-fluorophenyl)-1H-pyrazole motif are being explored as selective inhibitors of KIT and PDGFRα , key drivers in malignancies like gastrointestinal stromal tumors (GIST) and mastocytosis . The carboxylic acid functional group enhances the compound's utility by enabling straightforward derivatization into esters, amides, and other conjugates for structure-activity relationship (SAR) studies and potency optimization . This product is offered with a guaranteed purity of ≥95% and is supplied as a stable solid. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C14H13FN2O3/c15-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(14(18)19)6-8-20-13/h1-5,7,11,13H,6,8H2,(H,18,19)

InChI Key

PTBSLZXOEYOSSN-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis via Knorr Cyclization

The foundational step in preparing the target compound involves constructing the 1-(4-fluorophenyl)-1H-pyrazole scaffold. The Knorr cyclization reaction, a classical method for pyrazole synthesis, is employed here. This [3 + 2]-cyclization between 4-aryl-2,4-diketoesters (8a–f ) and arylhydrazines (9a–c ) in acetic acid under reflux yields pyrazole esters (10a–j ) (Scheme 1). For the target molecule, 4-fluorophenylhydrazine hydrochloride serves as the arylhydrazine component, while the diketoester must incorporate a substituent capable of later forming the oxolane ring.

Critical Reaction Conditions :

  • Solvent : Glacial acetic acid with catalytic HCl.
  • Temperature : Reflux (typically 100–120°C) for 4–5 hours.
  • Workup : Extraction with dichloromethane, washing with saturated NaHCO₃, and purification via flash chromatography.

Post-cyclization, the methyl ester (10j ) is hydrolyzed to the pyrazole carboxylic acid (11j ) using lithium hydroxide (LiOH) in dioxane at room temperature. This step ensures a free carboxylic acid group for downstream coupling reactions.

Analytical Validation

Purity and Yield Optimization :

  • Chromatography : Flash chromatography (0–100% ethyl acetate/hexanes) isolates intermediates.
  • Spectroscopy : ¹H/¹³C NMR and LC-MS confirm structural integrity.

Challenges :

  • Regioselectivity : Ensuring the oxolane ring forms at position 5 of the pyrazole requires precise steric and electronic control.
  • Racemization : Chiral centers in oxolane derivatives necessitate careful handling of reaction conditions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Coupling High regioselectivity; modular Requires pre-formed oxolane derivatives 50–75%
Cyclization Atom-economical; fewer steps Competing side reactions (e.g., overoxidation) 40–65%

Industrial and Scalability Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Choice : Replace dioxane with THF or ethanol for lower toxicity.
  • Catalyst Recycling : HBTU recovery systems minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been synthesized and tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A375 cells, indicating their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. In vitro studies demonstrated that certain analogs possess significant COX-1 and COX-2 inhibitory activity, making them candidates for the development of anti-inflammatory medications .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis (Mtb). Some studies have reported that modifications to the pyrazole structure enhance its bactericidal activity, suggesting that 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid could be effective against multidrug-resistant infections .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityDerivatives showed IC50 values < 0.5 µM against CDK2 and CDK9
Study BAssess anti-inflammatory effectsSignificant inhibition of COX enzymes compared to standard drugs
Study CInvestigate antimicrobial propertiesEnhanced activity against Mtb with specific structural modifications

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl-Pyrazole Motifs

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents/Modifications CAS Number (if available) Key Structural Differences Reference(s)
2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid Oxolane-3-carboxylic acid, 4-fluorophenyl at pyrazole-1 286.33 (Enamine Ltd. catalogue) Reference compound
rac-(2R,3R)-2-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid 2-Fluorophenyl (vs. 4-fluorophenyl); pyrazole attachment at position 4 (vs. 5) 1955515-50-0 Altered fluorine position and pyrazole connectivity; may affect dipole and π-stacking
2-[1-(2-Methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid 2-Methoxyphenyl (vs. 4-fluorophenyl) 1955515-10-2 Methoxy group introduces steric bulk and hydrogen-bonding potential
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-...-yl)thiazole Thiazole core (vs. oxolane); triazole and pyrazole substituents N/A Thiazole ring replaces oxolane; increased planarity and conjugation
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea Urea group (vs. carboxylic acid); trifluoromethyl substituent N/A Urea enhances hydrogen-bonding capacity; trifluoromethyl increases lipophilicity

Substituent Effects

  • Fluorine Position: The 4-fluorophenyl group in the target compound provides a para-substituted aromatic system, optimizing electronic effects (e.g., electron-withdrawing) and molecular symmetry.
  • Heterocyclic Core : Replacement of oxolane with thiazole (as in ) introduces a sulfur atom and planar structure, enhancing π-π stacking but reducing conformational flexibility compared to the oxolane ring .

Stereochemical and Physicochemical Implications

  • Stereochemistry: The rac-(2R,3R) configuration of the target compound contrasts with enantiomerically pure analogues (e.g., morpholinone derivatives in ), which may exhibit divergent biological activities due to chiral recognition .
  • Lipophilicity : Fluorine and carboxylic acid groups balance hydrophilicity and lipophilicity (logP ~1–2 estimated), whereas trifluoromethyl or urea substituents () increase logP, enhancing membrane permeability .

Biological Activity

2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which has been extensively studied for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H13FN2O3, with a molecular weight of 274.26 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group and an oxolane (tetrahydrofuran) moiety, contributing to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)54.25Inhibition of proliferation
HeLa (cervical cancer)38.44Inhibition of proliferation
GM-6114 (normal fibroblasts)80.06No toxicity observed

These results indicate that while the compound effectively inhibits cancer cell growth, it does not adversely affect normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Activity

The pyrazole derivatives have also been evaluated for their anti-inflammatory effects. Notably, certain structural modifications at the N1 position of the pyrazole ring enhance anti-inflammatory activity. For example, compounds with specific alkyl and aryl substitutions demonstrated significant inhibition of inflammatory markers in vitro .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored, revealing moderate to good activity against various pathogens. A study indicated that certain derivatives exhibited notable antibacterial and antifungal properties, particularly against phytopathogenic fungi such as Fusarium oxysporum and Alternaria alternata .

The mechanism through which this compound exerts its effects is multifaceted:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
  • Signaling Pathway Interference : Docking studies suggest that these compounds may interact with key signaling pathways such as VEGFR and COX-2, which are critical in tumor proliferation and inflammation .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A derivative demonstrated a significant reduction in tumor size in xenograft models, providing evidence for its potential as an anticancer agent.
  • Case Study 2 : In vitro assays showed that the compound effectively inhibited inflammatory cytokine production in macrophages, supporting its use in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.